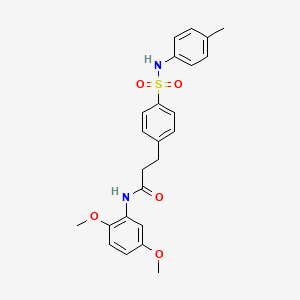
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, also known as DASB, is a chemical compound that has been widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been widely used in scientific research to study the serotonin transporter (SERT) in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This compound is a selective inhibitor of SERT, which means that it binds specifically to SERT and prevents the reuptake of serotonin. This allows researchers to study the role of serotonin in various physiological and pathological conditions.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide binds to the SERT protein and prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This increases the concentration of serotonin in the synaptic cleft, which can activate serotonin receptors on the postsynaptic neuron. This activation can lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to increased activation of serotonin receptors. This activation can lead to various physiological effects, such as changes in mood, appetite, and sleep. This compound has also been shown to have potential therapeutic effects in conditions such as depression, anxiety, and obsessive-compulsive disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has several advantages for lab experiments. It is a selective inhibitor of SERT, which means that it binds specifically to SERT and does not affect other neurotransmitter transporters. This allows researchers to study the role of serotonin in various physiological and pathological conditions. However, this compound also has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to study the long-term effects of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One direction is to study the long-term effects of this compound in vivo. This could involve the use of sustained-release formulations or the development of new compounds that have a longer half-life. Another direction is to study the role of serotonin in various pathological conditions, such as depression, anxiety, and obsessive-compulsive disorder. This could involve the use of animal models or clinical trials in humans. Overall, the study of this compound and its effects on serotonin transporters has the potential to lead to new therapies for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves several steps. The first step is the synthesis of 2,5-dimethoxyphenethylamine, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This sulfonamide is then reacted with 4-bromobenzaldehyde to form the final product, this compound.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-4-9-19(10-5-17)26-32(28,29)21-12-6-18(7-13-21)8-15-24(27)25-22-16-20(30-2)11-14-23(22)31-3/h4-7,9-14,16,26H,8,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCICJJBWHQZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
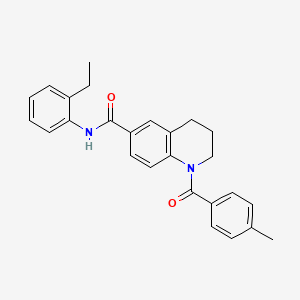
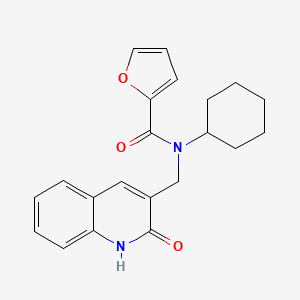

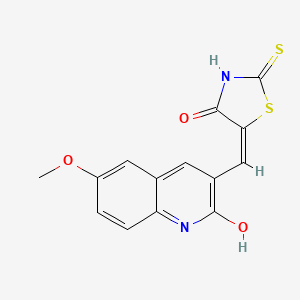
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)
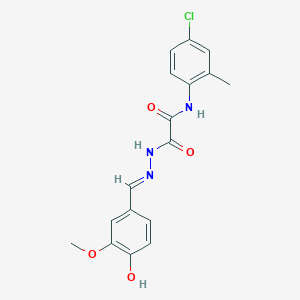
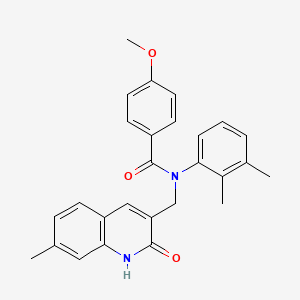
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
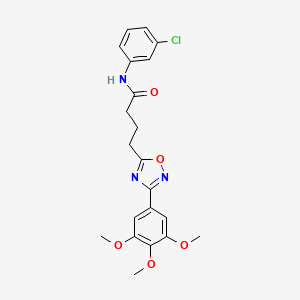
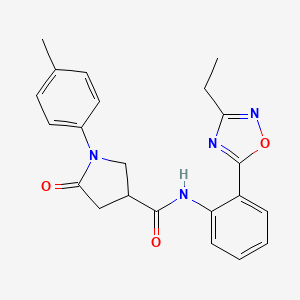
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)
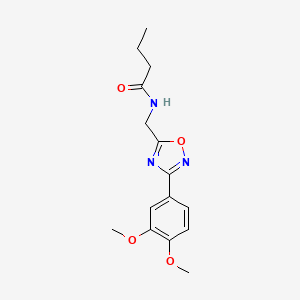
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708395.png)
